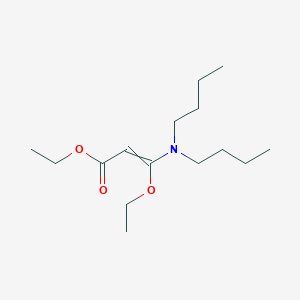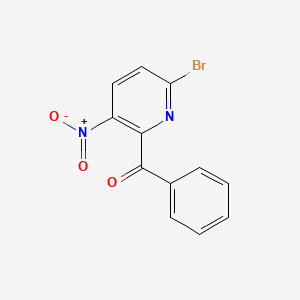![molecular formula C18H20O3S B14611497 Methyl [1-(4'-methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetate CAS No. 60993-27-3](/img/structure/B14611497.png)
Methyl [1-(4'-methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [1-(4’-methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core with a methyl group at the 4-position and an ethanesulfinyl acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [1-(4’-methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetate typically involves several steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene derivative reacts with a boronic acid in the presence of a palladium catalyst and a base.
Introduction of the Methyl Group: The methyl group is introduced at the 4-position of the biphenyl core through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Ethanesulfinyl Acetate Moiety: The ethanesulfinyl acetate moiety is attached through a nucleophilic substitution reaction, where the biphenyl derivative reacts with ethanesulfinyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of Methyl [1-(4’-methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
Methyl [1-(4’-methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Electrophiles such as bromine, nitrating agents, and Lewis acids as catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated, nitrated, or alkylated biphenyl derivatives.
科学的研究の応用
Methyl [1-(4’-methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl [1-(4’-methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetate involves its interaction with molecular targets and pathways. The biphenyl core can interact with aromatic receptors, while the ethanesulfinyl acetate moiety can undergo metabolic transformations. These interactions and transformations can lead to various biological effects, including modulation of enzyme activity and disruption of cellular processes.
類似化合物との比較
Similar Compounds
4-Methylbiphenyl: Lacks the ethanesulfinyl acetate moiety, making it less reactive in certain chemical reactions.
4-Methyldiphenyl: Similar structure but different functional groups, leading to different chemical and biological properties.
4-Phenyltoluene: Another biphenyl derivative with distinct reactivity and applications.
Uniqueness
Methyl [1-(4’-methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetate is unique due to the presence of both the biphenyl core and the ethanesulfinyl acetate moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
特性
CAS番号 |
60993-27-3 |
|---|---|
分子式 |
C18H20O3S |
分子量 |
316.4 g/mol |
IUPAC名 |
methyl 2-[1-[4-(4-methylphenyl)phenyl]ethylsulfinyl]acetate |
InChI |
InChI=1S/C18H20O3S/c1-13-4-6-16(7-5-13)17-10-8-15(9-11-17)14(2)22(20)12-18(19)21-3/h4-11,14H,12H2,1-3H3 |
InChIキー |
TZQMCZNNZHUGSX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(C)S(=O)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


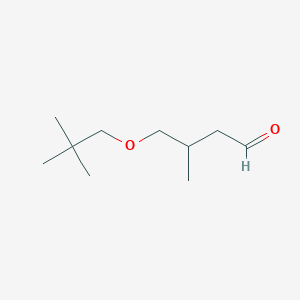
![2-[Bis(4-fluorophenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14611424.png)
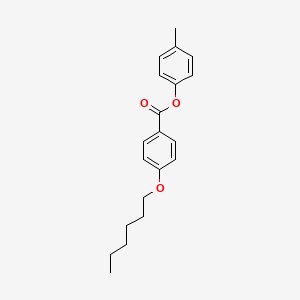
![[1,3]Oxazolo[4,5-c][1,7]naphthyridin-2(3H)-one](/img/structure/B14611436.png)
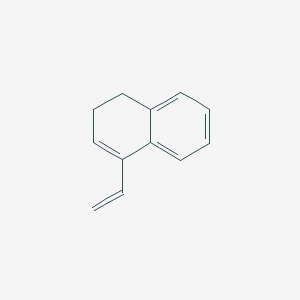
![[(5S,5aS,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate](/img/structure/B14611456.png)
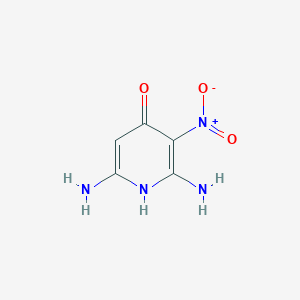
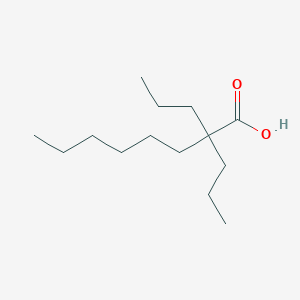
![2-[Ethyl(phenyl)amino]ethyl butylcarbamate](/img/structure/B14611474.png)
![Acetamide, N,N'-[(3-methoxyphenyl)methylene]bis[2,2-dichloro-](/img/structure/B14611482.png)
